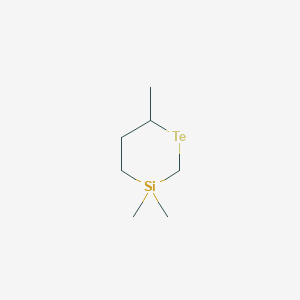
3,3,6-Trimethyl-1,3-tellurasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6-Trimethyl-1,3-tellurasilinane is an organosilicon compound that contains tellurium and silicon atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-1,3-tellurasilinane typically involves the reaction of tellurium-containing precursors with silicon-based reagents under controlled conditions. One common method involves the use of trimethylsilyl chloride and tellurium tetrachloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-1,3-tellurasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and silicon oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tellurium species.
Substitution: Substitution reactions can replace one or more of the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Major products include tellurium dioxide and silicon dioxide.
Reduction: Major products include lower oxidation state tellurium compounds and silicon hydrides.
Substitution: Major products depend on the substituents introduced, such as alkyl or aryl derivatives.
Scientific Research Applications
3,3,6-Trimethyl-1,3-tellurasilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying the interactions between silicon and biological systems.
Industry: Used in the production of advanced materials, including semiconductors and specialized coatings.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-1,3-tellurasilinane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of redox states and the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3,3,6-Trimethyl-1,3-silinane: Similar structure but lacks the tellurium atom.
3,3,6-Trimethyl-1,3-germanasilinane: Contains germanium instead of tellurium.
3,3,6-Trimethyl-1,3-stannasilinane: Contains tin instead of tellurium.
Uniqueness
3,3,6-Trimethyl-1,3-tellurasilinane is unique due to the presence of tellurium, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61676-31-1 |
|---|---|
Molecular Formula |
C7H16SiTe |
Molecular Weight |
255.9 g/mol |
IUPAC Name |
3,3,6-trimethyl-1,3-tellurasilinane |
InChI |
InChI=1S/C7H16SiTe/c1-7-4-5-8(2,3)6-9-7/h7H,4-6H2,1-3H3 |
InChI Key |
MWDWWENCTBXBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[Si](C[Te]1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















